molecular formula C23H36ClNO3 B2385533 1-((3r,5r,7r)-Adamantan-1-ylmethoxy)-3-(benzyl(2-hydroxyethyl)amino)propan-2-ol hydrochloride CAS No. 1215545-82-6

1-((3r,5r,7r)-Adamantan-1-ylmethoxy)-3-(benzyl(2-hydroxyethyl)amino)propan-2-ol hydrochloride

Cat. No.: B2385533
CAS No.: 1215545-82-6
M. Wt: 410
InChI Key: IDRWGJGRJPHEEB-UHFFFAOYSA-N
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Description

This compound is an adamantane derivative featuring a unique combination of structural motifs:

  • Adamantane core: A rigid, lipophilic tricyclic hydrocarbon known for enhancing metabolic stability and membrane permeability in drug design .
  • Benzyl(2-hydroxyethyl)amino group: A nitrogen-containing substituent providing both hydrophobic (benzyl) and hydrophilic (hydroxyethyl) properties, which may influence solubility and receptor interactions.
  • Propan-2-ol hydrochloride: The alcohol group and hydrochloride salt enhance water solubility, facilitating pharmaceutical formulation .

The inclusion of nitrogen-containing groups, as seen here, is associated with enhanced bioactivity, particularly in anti-inflammatory contexts .

Properties

IUPAC Name

1-(1-adamantylmethoxy)-3-[benzyl(2-hydroxyethyl)amino]propan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H35NO3.ClH/c25-7-6-24(14-18-4-2-1-3-5-18)15-22(26)16-27-17-23-11-19-8-20(12-23)10-21(9-19)13-23;/h1-5,19-22,25-26H,6-17H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDRWGJGRJPHEEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)COCC(CN(CCO)CC4=CC=CC=C4)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H36ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-((3r,5r,7r)-Adamantan-1-ylmethoxy)-3-(benzyl(2-hydroxyethyl)amino)propan-2-ol hydrochloride typically involves multiple steps. The synthetic route often starts with the preparation of the adamantane derivative, followed by the introduction of the benzyl(2-hydroxyethyl)amino group. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility. Industrial production methods may employ flow microreactor systems to improve efficiency and sustainability .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Structural Formula

The compound can be represented by the following structural formula:

C15H24ClN2O2\text{C}_{15}\text{H}_{24}\text{ClN}_{2}\text{O}_{2}

Potential Therapeutic Applications

  • Anticonvulsant Properties : Research indicates that compounds similar to this adamantane derivative exhibit anticonvulsant effects in preclinical models of drug-resistant epilepsy.
  • Neuroprotective Effects : The compound may provide neuroprotective benefits by modulating neurotransmitter systems and reducing oxidative stress, making it a candidate for treating neurological disorders.
  • Antiviral and Antibacterial Activities : Ongoing investigations are assessing its potential antiviral and antibacterial properties, contributing to its profile as a therapeutic agent .

Chemistry

The compound serves as a valuable building block for synthesizing more complex molecules due to its unique structural features.

Biology

It is being studied for its biological activity, particularly in relation to neurological conditions and metabolic disorders.

Medicine

Exploratory research focuses on its therapeutic effects in treating conditions such as epilepsy and other neurological disorders.

Industry

The compound's structural properties make it suitable for developing advanced materials in various industrial applications .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences and similarities:

Compound Name Substituent at Position 3 Salt Form Key Pharmacological Notes Reference
Target compound : 1-((3r,5r,7r)-Adamantan-1-ylmethoxy)-3-(benzyl(2-hydroxyethyl)amino)propan-2-ol hydrochloride Benzyl(2-hydroxyethyl)amino Hydrochloride Hypothesized anti-inflammatory/CNS activity N/A
1-((3r,5r,7r)-Adamantan-1-ylmethoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride 4-Methylpiperidinyl Hydrochloride Potential sigma receptor modulation
1-[4-(Adamantan-1-yl)phenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride 4-Methylpiperazinyl + phenoxy linker Dihydrochloride Enhanced solubility; possible serotonin receptor targeting
3-(Adamantan-1-yl)-3-aminopropan-1-ol Hydrochloride Simple aminopropanol Hydrochloride Research chemical with unoptimized bioactivity

Key Observations :

  • Piperidine/Piperazine Derivatives (e.g., ): These compounds feature cyclic amines, which may improve target specificity for receptors like sigma or serotonin receptors.
  • Benzyl(2-hydroxyethyl)amino Group: The target compound’s substituent combines a hydrophobic aromatic ring with a polar hydroxyethyl chain, which may balance lipophilicity for blood-brain barrier penetration while maintaining solubility .
  • Salt Forms : Hydrochloride salts are common across these derivatives, ensuring adequate solubility for in vivo applications .

Pharmacological and Biochemical Insights

Anti-Inflammatory Activity
  • Nitrogen-containing adamantane derivatives (e.g., 2p, 2q, 2r in ) exhibit potent anti-inflammatory effects, outperforming diclofenac sodium in protein denaturation assays. The target compound’s benzyl(2-hydroxyethyl)amino group may similarly enhance anti-inflammatory activity through radical scavenging or enzyme inhibition .
  • Piperazinyl derivatives (e.g., ) are less studied for anti-inflammatory effects but may diverge in mechanism due to structural differences.
Solubility and Bioavailability
  • The hydroxyethyl group in the target compound likely improves aqueous solubility compared to purely lipophilic derivatives (e.g., phenoxy-linked compounds in ).
  • Piperidine/piperazine rings () introduce basic nitrogen atoms, which can form hydrogen bonds and enhance solubility.
CNS Targeting Potential
  • Adamantane’s inherent lipophilicity supports blood-brain barrier penetration. The target compound’s benzyl group may further enhance this property, making it a candidate for CNS disorders, akin to amantadine (an adamantane-based antiviral with CNS effects) .

Biological Activity

1-((3r,5r,7r)-Adamantan-1-ylmethoxy)-3-(benzyl(2-hydroxyethyl)amino)propan-2-ol hydrochloride is a synthetic compound that incorporates an adamantane core, known for its stability and lipophilicity, which is often leveraged in medicinal chemistry. This compound's unique structural features suggest potential biological activities that warrant thorough investigation.

Chemical Structure and Synthesis

The compound consists of an adamantane moiety linked to a benzyl group and a hydroxyethylamine side chain. The synthesis typically involves functionalizing the adamantane core to introduce the methoxy group followed by the formation of the hydrochloride salt to enhance solubility and stability .

The biological activity of this compound can be attributed to its interactions with various biological targets. Preliminary studies suggest that compounds with similar structures can inhibit enzymes such as human acetylcholinesterase, which plays a crucial role in neurotransmission . Additionally, adamantane derivatives have shown promise in inhibiting 11β-HSD1, an enzyme involved in steroid metabolism, indicating potential applications in metabolic disorders .

In Vitro Studies

In vitro assays have demonstrated that adamantane-based compounds exhibit significant inhibitory effects on various cellular pathways. For instance, research on related adamantyl heterocycles has shown IC50 values in the nanomolar range against 11β-HSD1, highlighting their potency .

CompoundIC50 (nm)Target
Compound 36011β-HSD1
Compound 45011β-HSD1

These findings suggest that the specific structural features of adamantane derivatives contribute to their biological efficacy.

Case Studies

One notable case study involved the evaluation of adamantyl ethanone derivatives, which revealed strong anti-bacterial activity against Gram-positive bacteria. The structure-activity relationship (SAR) analysis indicated that modifications to the aryl substituents significantly influenced antibacterial efficacy .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of adamantane derivatives is critical for their therapeutic application. Compounds like 17-AAG have been studied for their metabolism and stability; however, issues such as poor solubility and variable pharmacokinetics have been noted . Similar challenges may apply to this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-((3r,5r,7r)-Adamantan-1-ylmethoxy)-3-(benzyl(2-hydroxyethyl)amino)propan-2-ol hydrochloride, and how do reaction conditions influence yield?

  • Methodology : Multi-step synthesis typically involves alkylation of adamantane derivatives with epoxide intermediates, followed by nucleophilic substitution to introduce the benzyl(2-hydroxyethyl)amino group. Key parameters include:

  • Temperature : 60–80°C for epoxide ring-opening to minimize side reactions .
  • Solvents : Polar aprotic solvents (e.g., DMF or THF) enhance nucleophilicity in substitution steps .
  • Catalysts : Use of mild bases (e.g., K₂CO₃) to avoid degradation of sensitive moieties .
    • Yield Optimization : Purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) achieves >90% purity, with yields averaging 40–60% .

Q. How can the compound’s solubility and stability be characterized for in vitro assays?

  • Solubility Profiling :

  • Aqueous Solubility : Limited in water (logP ≈ 3.2); use co-solvents like DMSO (≤5% v/v) for biological assays .
  • pH Stability : Stable in pH 6–8; avoid strongly acidic conditions (<pH 3) to prevent hydrolysis of the adamantylmethoxy group .
    • Analytical Methods :
  • HPLC : C18 column, acetonitrile/water (0.1% TFA) gradient for quantification .
  • NMR : Monitor degradation via disappearance of adamantane C-H signals (δ 1.5–2.1 ppm) .

Advanced Research Questions

Q. What structural features of the adamantane moiety contribute to its pharmacological activity, and how does stereochemistry (3r,5r,7r) influence target binding?

  • Adamantane’s Role :

  • Rigidity : Enhances binding affinity to hydrophobic pockets in viral or enzymatic targets (e.g., influenza M2 proton channels) .
  • Stereochemical Impact : The (3r,5r,7r) configuration ensures optimal spatial alignment with target receptors, as shown in molecular docking studies comparing enantiomers .
    • Validation :
  • X-ray Crystallography : Resolve adamantane-receptor interactions (e.g., with neuraminidase) to validate docking predictions .

Q. How can contradictions in biological activity data (e.g., antiviral vs. cytotoxic effects) be systematically addressed?

  • Data Analysis Framework :

Dose-Response Curves : Establish EC₅₀ (antiviral) vs. CC₅₀ (cytotoxicity) using MTT assays. A selectivity index (SI = CC₅₀/EC₅₀) >10 indicates therapeutic potential .

Off-Target Screening : Use kinase profiling panels to identify unintended interactions (e.g., with EGFR or PI3K) .

  • Case Study : A derivative with SI <5 showed high cytotoxicity due to adamantane-induced membrane disruption, resolved by modifying the hydroxyethylamino side chain .

Q. What computational strategies predict metabolic pathways and potential toxicity of this compound?

  • In Silico Tools :

  • ADMET Prediction : Use SwissADME to estimate CYP450 metabolism (major pathway: oxidation of the benzyl group) .
  • Metabolite Identification : Quantum mechanical calculations (e.g., DFT) predict reactive intermediates, such as epoxide formation during hydroxylation .
    • Experimental Validation :
  • LC-MS/MS : Detect Phase I metabolites (e.g., hydroxylated adamantane) in hepatocyte incubation studies .

Methodological Guidance

Q. What strategies mitigate challenges in crystallizing this compound for structural analysis?

  • Crystallization Techniques :

  • Solvent Pairing : Use slow evaporation with ethyl acetate/hexane (1:3) to induce nucleation .
  • Temperature Gradients : Cool from 25°C to 4°C at 0.1°C/min to grow single crystals .
    • Common Pitfalls : Adamantane’s hydrophobicity may require seeding or co-crystallization with PEG derivatives .

Q. How can the benzyl(2-hydroxyethyl)amino group’s conformational flexibility be restricted to enhance binding specificity?

  • Synthetic Modifications :

  • Cyclization : Introduce a methylene bridge between the hydroxyethyl and benzyl groups to form a rigid piperazine-like structure .
  • Steric Hindrance : Add bulky substituents (e.g., tert-butyl) to the benzyl ring to limit rotational freedom .
    • Validation :
  • Circular Dichroism : Compare free-energy landscapes of modified vs. parent compounds .

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